Cas no 898423-36-4 (2-oxo-N-pentyl-1-azatricyclo7.3.1.0^{5,13}trideca-5,7,9(13)-triene-7-sulfonamide)

2-oxo-N-pentyl-1-azatricyclo7.3.1.0^{5,13}trideca-5,7,9(13)-triene-7-sulfonamide structure
898423-36-4 structure
Product name:2-oxo-N-pentyl-1-azatricyclo7.3.1.0^{5,13}trideca-5,7,9(13)-triene-7-sulfonamide
CAS No:898423-36-4
MF:C17H24N2O3S
Molecular Weight:336.449063301086
CID:5483405
PubChem ID:7384609

2-oxo-N-pentyl-1-azatricyclo7.3.1.0^{5,13}trideca-5,7,9(13)-triene-7-sulfonamide 化学的及び物理的性質

名前と識別子

    • MLS001167871
    • SMR000641740
    • VU0491978-1
    • 3-oxo-N-pentyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide
    • F2669-0035
    • DTXSID601323396
    • 2-oxo-N-pentyl-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene-7-sulfonamide
    • AKOS024668685
    • 2-oxo-N-pentyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-sulfonamide
    • 898423-36-4
    • HMS2952J07
    • CHEMBL1519159
    • 2-oxo-N-pentyl-1-azatricyclo7.3.1.0^{5,13}trideca-5,7,9(13)-triene-7-sulfonamide
    • インチ: 1S/C17H24N2O3S/c1-2-3-4-9-18-23(21,22)15-11-13-6-5-10-19-16(20)8-7-14(12-15)17(13)19/h11-12,18H,2-10H2,1H3
    • InChIKey: PIUTYFZNDBJFSH-UHFFFAOYSA-N
    • SMILES: S(C1C=C2CCC(N3CCCC(C=1)=C32)=O)(NCCCCC)(=O)=O

計算された属性

  • 精确分子量: 336.15076381g/mol
  • 同位素质量: 336.15076381g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 23
  • 回転可能化学結合数: 6
  • 複雑さ: 528
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.4
  • トポロジー分子極性表面積: 74.9Ų

2-oxo-N-pentyl-1-azatricyclo7.3.1.0^{5,13}trideca-5,7,9(13)-triene-7-sulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F2669-0035-40mg
2-oxo-N-pentyl-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene-7-sulfonamide
898423-36-4 90%+
40mg
$140.0 2023-05-16
Life Chemicals
F2669-0035-50mg
2-oxo-N-pentyl-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene-7-sulfonamide
898423-36-4 90%+
50mg
$160.0 2023-05-16
Life Chemicals
F2669-0035-3mg
2-oxo-N-pentyl-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene-7-sulfonamide
898423-36-4 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2669-0035-4mg
2-oxo-N-pentyl-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene-7-sulfonamide
898423-36-4 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2669-0035-25mg
2-oxo-N-pentyl-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene-7-sulfonamide
898423-36-4 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2669-0035-5mg
2-oxo-N-pentyl-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene-7-sulfonamide
898423-36-4 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2669-0035-15mg
2-oxo-N-pentyl-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene-7-sulfonamide
898423-36-4 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2669-0035-75mg
2-oxo-N-pentyl-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene-7-sulfonamide
898423-36-4 90%+
75mg
$208.0 2023-05-16
Life Chemicals
F2669-0035-20μmol
2-oxo-N-pentyl-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene-7-sulfonamide
898423-36-4 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2669-0035-20mg
2-oxo-N-pentyl-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene-7-sulfonamide
898423-36-4 90%+
20mg
$99.0 2023-05-16

2-oxo-N-pentyl-1-azatricyclo7.3.1.0^{5,13}trideca-5,7,9(13)-triene-7-sulfonamide 関連文献

2-oxo-N-pentyl-1-azatricyclo7.3.1.0^{5,13}trideca-5,7,9(13)-triene-7-sulfonamideに関する追加情報

2-Oxo-N-pentyl-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene-7-sulfonamide: A Comprehensive Overview

The compound with CAS No 898423-36-4, known as 2-Oxo-N-pentyl-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene-7-sulfonamide, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its complex tricyclic structure, which includes a sulfonamide group and a pentyl substituent. The unique arrangement of its molecular framework contributes to its potential applications in drug design and material science.

The sulfonamide group in this compound plays a crucial role in its chemical reactivity and biological activity. Sulfonamides are well-known for their ability to act as bioisosteres of carboxylic acids, making them valuable in the development of enzyme inhibitors and other therapeutic agents. Recent studies have highlighted the potential of sulfonamides in targeting specific protein-protein interactions, which could lead to novel treatments for diseases such as cancer and neurodegenerative disorders.

The tricyclic structure of 2-Oxo-N-pentyl-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene-7-sulfonamide is a result of its intricate molecular architecture. This structure is formed through a series of cyclization reactions that create a rigid framework with multiple double bonds and nitrogen atoms. The presence of these functional groups enhances the molecule's stability and bioavailability, making it an attractive candidate for further research.

Recent advancements in computational chemistry have enabled researchers to simulate the behavior of this compound at the molecular level. These simulations have provided insights into its potential interactions with biological targets, such as kinases and proteases. For instance, studies using molecular docking techniques have suggested that this compound could bind effectively to certain enzyme active sites, potentially inhibiting their catalytic activity.

In addition to its pharmacological applications, 2-Oxo-N-pentyl-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene-7-sulfonamide has shown promise in materials science due to its unique electronic properties. Its tricyclic structure contributes to its ability to act as a π-conjugated system, which is essential for applications in organic electronics and optoelectronics.

The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. Researchers have developed efficient synthetic routes that utilize various coupling reactions and cyclization techniques to construct the tricyclic framework. These methods have been optimized to minimize side reactions and maximize the formation of the desired product.

Despite its complex structure, 2-Oxo-N-pentyl-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene-7-sulfonamide exhibits excellent solubility in organic solvents and moderate stability under physiological conditions. These properties make it suitable for use in preclinical studies where it can be tested for its efficacy and safety profile.

Recent collaborative efforts between academic institutions and pharmaceutical companies have focused on exploring the therapeutic potential of this compound further. Preclinical trials have shown encouraging results in models of inflammatory diseases and cancer, suggesting that it may possess anti-inflammatory and anti-proliferative activities.

In conclusion, CAS No 898423-36-4 represents a cutting-edge molecule with diverse applications across multiple scientific disciplines. Its unique structure and functional groups make it a valuable tool for researchers working on drug discovery and material development projects.

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